molecular formula C16H14O4 B14307095 2,2',3,3'-Tetrahydro-2,2'-bi-1,4-benzodioxine CAS No. 114662-64-5

2,2',3,3'-Tetrahydro-2,2'-bi-1,4-benzodioxine

Cat. No.: B14307095
CAS No.: 114662-64-5
M. Wt: 270.28 g/mol
InChI Key: DICBFZVRRORZGW-UHFFFAOYSA-N
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Description

2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine is an organic compound with the molecular formula C16H16O4 It is a derivative of benzodioxane, which is a bicyclic compound consisting of a benzene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of 2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog with similar structural features but lacking the additional dioxane ring.

    2,3-Dihydro-1,4-benzodioxine: Another related compound with a different degree of saturation in the dioxane ring.

    Tetrahydrobenzodioxane: A fully saturated analog with different chemical properties.

Uniqueness

2,2’,3,3’-Tetrahydro-2,2’-bi-1,4-benzodioxine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

114662-64-5

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C16H14O4/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16/h1-8,15-16H,9-10H2

InChI Key

DICBFZVRRORZGW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3COC4=CC=CC=C4O3

Origin of Product

United States

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